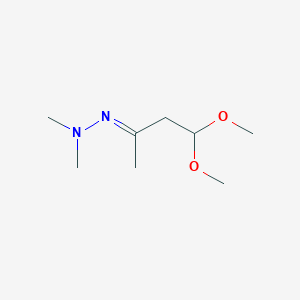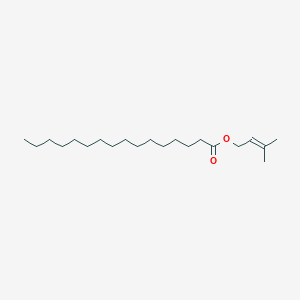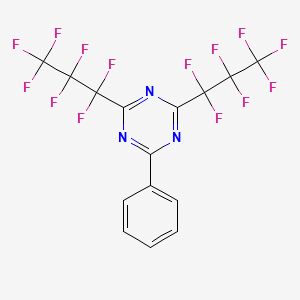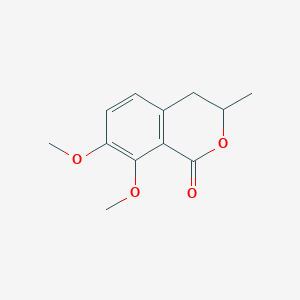
17,19,20-Trinorcrotalanan-11,15-dione, 13-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17,19,20-Trinorcrotalanan-11,15-dione, 13-methyl- is a complex organic compound characterized by its unique structure, which includes multiple rings and functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 17,19,20-Trinorcrotalanan-11,15-dione, 13-methyl- involves multiple steps, typically starting with simpler organic molecules. The process often includes cyclization reactions to form the compound’s ring structures, followed by functional group modifications to achieve the desired chemical properties. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure high yield and purity.
Industrial Production Methods
Industrial production of 17,19,20-Trinorcrotalanan-11,15-dione, 13-methyl- may involve biotransformation processes, where microorganisms are used to convert precursor molecules into the target compound. This method is advantageous due to its efficiency and environmentally friendly nature. Additionally, chemical synthesis methods are employed, which may include the use of advanced techniques like flow chemistry to optimize production.
Análisis De Reacciones Químicas
Types of Reactions
17,19,20-Trinorcrotalanan-11,15-dione, 13-methyl- undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as solvent choice and temperature control, play a significant role in determining the reaction’s outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce new functional groups, altering the compound’s chemical properties.
Aplicaciones Científicas De Investigación
17,19,20-Trinorcrotalanan-11,15-dione, 13-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 17,19,20-Trinorcrotalanan-11,15-dione, 13-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. Detailed studies on its binding affinity and activity are essential to understand its full potential.
Comparación Con Compuestos Similares
Similar Compounds
Androstenedione: An endogenous weak androgen steroid hormone.
Trendione: An androgen prohormone and metabolite of the anabolic steroid trenbolone.
Uniqueness
17,19,20-Trinorcrotalanan-11,15-dione, 13-methyl- is unique due to its specific structural features, which confer distinct chemical and biological properties
Propiedades
Número CAS |
74612-20-7 |
|---|---|
Fórmula molecular |
C15H21NO4 |
Peso molecular |
279.33 g/mol |
Nombre IUPAC |
(1R,16R)-5,5-dimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione |
InChI |
InChI=1S/C15H21NO4/c1-15(2)7-12(17)19-9-10-3-5-16-6-4-11(14(10)16)20-13(18)8-15/h3,11,14H,4-9H2,1-2H3/t11-,14-/m1/s1 |
Clave InChI |
NVUCWTWWIQCWMG-BXUZGUMPSA-N |
SMILES isomérico |
CC1(CC(=O)OCC2=CCN3[C@H]2[C@@H](CC3)OC(=O)C1)C |
SMILES canónico |
CC1(CC(=O)OCC2=CCN3C2C(CC3)OC(=O)C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(3,4-Dichlorophenyl)methanesulfonyl]-1,3-benzothiazole](/img/structure/B14439586.png)
![4-[(4-Octylbenzoyl)oxy]phenyl 4-cyanobenzoate](/img/structure/B14439595.png)
![tert-Butyl[(cyclohex-1-en-1-yl)methoxy]dimethylsilane](/img/structure/B14439603.png)


![1-Oxaspiro[4.11]hexadec-2-en-4-one](/img/structure/B14439632.png)





